molecular formula C11H16ClNO B13675197 (R)-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

(R)-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13675197
M. Wt: 213.70 g/mol
InChI Key: HJZZVVJCAXPAQA-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with significant interest in various scientific fields. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The process can be carried out under controlled conditions to ensure the desired chiral purity and yield. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the final product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to neurotransmitter function and receptor binding.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate: Another chiral tetrahydroisoquinoline derivative with similar structural features.

    Phenylephrine Related Compound F: A related compound used in pharmaceutical research.

Uniqueness

®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific chiral configuration and methoxy substitution, which confer distinct chemical and biological properties. These features make it particularly valuable in research focused on chiral synthesis and receptor interactions.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(1R)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H/t8-;/m1./s1

InChI Key

HJZZVVJCAXPAQA-DDWIOCJRSA-N

Isomeric SMILES

C[C@@H]1C2=C(CCN1)C=C(C=C2)OC.Cl

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.